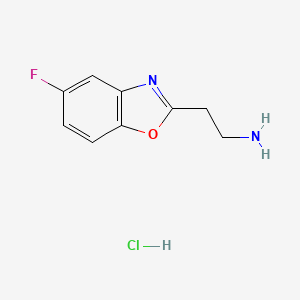![molecular formula C15H24Cl2N2 B1452329 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220034-51-4](/img/structure/B1452329.png)
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride
Übersicht
Beschreibung
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 . Its average mass is 303.271 Da and its mono-isotopic mass is 302.131653 Da .
Molecular Structure Analysis
The molecular structure of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride consists of 15 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride include a molecular weight of 303.3 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis in Aqueous Media
The compound is utilized in the synthesis of indole and its derivatives in water, which is a significant step forward in sustainable chemistry. Water, as a reaction medium, offers numerous advantages such as non-toxicity, abundance, and non-inflammability. The synthesis of indole derivatives in water using “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” can lead to the development of libraries of compounds with potential applications in drug discovery and other areas .
Biological Potential in Pharmacology
Indole derivatives, including “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride”, exhibit a wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them valuable for pharmacological research and potential therapeutic applications .
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives play a crucial role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals. “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” can be used to synthesize various piperidine derivatives, which are key building blocks in drug design. The compound’s applications in medicinal chemistry are vast, ranging from the synthesis of new drugs to the study of their pharmacological effects .
Applications in Organic Chemistry
In organic chemistry, “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” is used for the synthesis of complex organic compounds. Its role in facilitating reactions such as cyclization, cycloaddition, and multicomponent reactions is vital. It serves as a precursor for synthesizing biologically active molecules, which can be further explored for their chemical properties and potential uses.
Analytical Chemistry Applications
The compound is also significant in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and properties allow for its use in the calibration of instruments and the development of new analytical techniques, which are essential for quality control and research in both academia and industry .
Chemical Engineering Processes
In chemical engineering, “1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride” could be involved in process optimization and the development of new manufacturing methods. Its properties can influence reaction kinetics and mechanisms, which are critical for scaling up chemical processes from the laboratory to industrial production .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-piperidin-2-ylethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14;;/h1-2,5,7,14,16H,3-4,6,8-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPYHWZWVODOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)


![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
